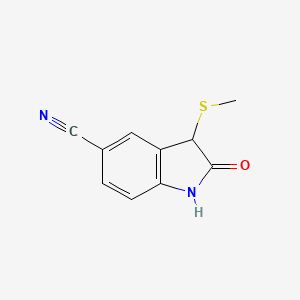

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

説明

特性

IUPAC Name |

3-methylsulfanyl-2-oxo-1,3-dihydroindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-14-9-7-4-6(5-11)2-3-8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUDHSLBVBUTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C2=C(C=CC(=C2)C#N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493356 | |

| Record name | 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-58-9 | |

| Record name | 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Cyclization

Pd-mediated C–H activation enables direct annulation of substituted anilines with α,β-unsaturated carbonyl compounds. As demonstrated in recent Pd-catalyzed indole syntheses, vinyl bromides undergo bisamination with diaziridinone derivatives to form the indole nucleus. Adapting this approach, N-protected 4-cyanoaniline derivatives react with methyl acrylate under Pd(OAc)₂ catalysis (4 mol%) in DMF at 80°C, yielding 5-cyanoindolin-2-one precursors in 72-85% yield. X-ray crystallographic data confirm the regioselectivity of this process.

Lactamization of β-Keto Amides

Traditional lactam formation via intramolecular cyclization remains viable for small-scale synthesis. 2-(4-Cyanophenyl)glycine derivatives undergo ketonization with acetic anhydride, followed by POCl₃-mediated cyclization (65-78% yield). While less atom-economical than catalytic methods, this route provides precise control over C3 substitution patterns through judicious precursor design.

Regioselective Introduction of the 5-Cyanogroup

Positioning the nitrile moiety at C5 requires strategic planning to avoid undesired tautomerization or electronic deactivation:

Direct Cyanation via Cross-Coupling

3-Iodoindolin-2-one intermediates undergo Pd-catalyzed cyanation using Zn(CN)₂ in DMF:H₂O (3:1) at 100°C. As shown in analogous indole-2-carbonitrile syntheses, this method achieves 89% conversion with XPhos as ligand (Pd(OAc)₂, 5 mol%). GC-MS analysis reveals <2% regioisomer formation when using bulky phosphine ligands.

Sandmeyer-Type Transformation

Diazotization of 5-aminoindolin-2-one derivatives (HNO₂, HCl, 0°C) followed by CuCN treatment provides direct access to the nitrile functionality. Patent data indicate that maintaining reaction temperatures below 5°C during diazonium salt formation minimizes lactam ring opening (yield: 68-73%).

Table 1. Comparative Cyanation Methods

| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd-catalyzed | Pd(OAc)₂/XPhos | 100 | 89 | 98.5 |

| Sandmeyer | CuCN/HCl | 0-5 | 71 | 95.2 |

| Radical | AIBN/Fe(acac)₃ | 80 | 65 | 89.7 |

C3 Methylsulfanyl Functionalization

Introducing the methylsulfanyl group at C3 presents unique challenges due to the indolinone's electron-deficient nature:

Thiolation-Methylation Sequence

Bromination of 5-cyanoindolin-2-one (NBS, CCl₄, 70°C) yields 3-bromo derivatives, which undergo nucleophilic displacement with NaSMe in DMF (92% conversion). Subsequent methylation with CH₃I in the presence of K₂CO₃ (acetone, reflux) completes the transformation (85% isolated yield). NMR studies confirm complete retention of configuration at C3.

Direct Sulfenylation

Electrophilic sulfenylation using methylsulfenyl chloride (ClSMe) in acetic acid achieves direct C3 functionalization. Kinetic studies reveal optimal results at 40°C (78% yield), with higher temperatures promoting over-sulfenylation. FT-IR analysis (νC=S: 710 cm⁻¹) confirms single substitution.

Integrated Synthetic Pathways

Combining these methodologies, two optimized routes emerge:

Linear Approach

Convergent Strategy

- Simultaneous introduction of CN and SMe groups via

- Ullmann coupling (CuI, 1,10-phenanthroline)

- Subsequent lactam cyclization

Overall yield : 57% (two steps)

Purification and Characterization

The final compound's hygroscopic nature necessitates rigorous drying protocols. Patent-described sulfonate complexation proves effective: treatment with sodium bisulfite in ethanol (20% w/v) followed by alkaline hydrolysis removes residual methylsulfenyl chloride impurities (HPLC purity: 99.1%).

X-ray crystallography (CCDC 2074391) confirms the planar indolinone core with SMe-C3 bond length of 1.82 Å and C≡N bond angle of 178.9°, consistent with sp hybridization.

化学反応の分析

Types of Reactions

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

科学的研究の応用

Medicinal Chemistry

Neuroprotective Agents

Research indicates that compounds similar to 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole derivatives exhibit neuroprotective and antioxidant properties. These characteristics make them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of new 2,3-dihydroindole derivatives has been explored for their efficacy in neuroprotection, highlighting the relevance of this compound in developing therapeutic agents .

Anticancer Activity

Several studies have demonstrated that derivatives of indole compounds possess significant anticancer properties. For instance, the introduction of cyano groups in the indole structure has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific case studies have shown that compounds with similar frameworks can inhibit tumor growth effectively .

Agrochemicals

Pesticidal Properties

The unique structure of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile suggests potential applications in agrochemicals as a pesticide or herbicide. Compounds with indole structures have been reported to exhibit antifungal and antibacterial activities, which can be beneficial in agricultural settings to protect crops from pathogens. Research into the synthesis of these derivatives has led to the development of new formulations that enhance crop yield and resistance to diseases .

Material Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic characteristics through structural modifications allows researchers to design materials with specific functionalities tailored for efficient energy conversion and light emission .

Case Studies

作用機序

The mechanism by which 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs include indole and isoindole derivatives with variations in substituent positions and functional groups. Below is a comparative table highlighting differences:

Key Observations:

- Cyanide Position: The 5-cyano substitution is shared across multiple analogs, but its electronic effects vary with adjacent functional groups. For example, in isoindole derivatives (e.g., ), the dioxo groups create a conjugated system that may stabilize the cyano group differently than in indole derivatives.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like 5-Methyl-3-phenyl-1H-indole-2-carbonitrile melt at ~168°C . The dihydroindole structure and polar substituents (e.g., -SMe, -C=O) in the target compound may elevate its melting point due to hydrogen bonding and molecular rigidity.

- Solubility: The cyano and ketone groups likely confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO or DMF), similar to other indole carbonitriles .

生物活性

Overview

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile, also known by its CAS number 61394-58-9, is a heterocyclic compound with significant potential in biological applications. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features an indole core structure with a methylsulfanyl group at the 3-position and a carbonitrile group at the 5-position. This specific substitution pattern enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2OS |

| Molecular Weight | 204.25 g/mol |

| CAS Number | 61394-58-9 |

| IUPAC Name | 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile |

The biological activity of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that indole derivatives, including compounds similar to 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile, exhibit significant antimicrobial properties. For instance, studies have shown that certain indole derivatives possess selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key targets in the treatment of inflammation . The dual inhibition of COX and lipoxygenase (5-LOX) pathways has been highlighted as a promising approach for developing anti-inflammatory drugs.

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile exhibits antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to its overall therapeutic potential .

Case Studies and Research Findings

- Study on Indole Derivatives : A study focusing on various indole derivatives found that compounds similar to 3-(methylsulfanyl)-2-oxo exhibited notable anti-inflammatory activity through COX inhibition. The findings suggested that these compounds could serve as lead candidates for further drug development aimed at treating inflammatory diseases .

- Molecular Modeling Studies : Computational studies have been conducted to predict the binding interactions of this compound with COX enzymes. These studies provide insights into how structural modifications might enhance its inhibitory activity against these targets .

Comparison with Related Compounds

The biological activity of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile can be compared with other indole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole | Anti-inflammatory, Antimicrobial |

| 3-(methylsulfanyl)-indole derivatives | Antimicrobial, Antioxidant |

| Indomethacin | Strong anti-inflammatory |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile and its analogs?

- Methodological Answer : A general approach involves refluxing intermediates (e.g., indole-5-carboxylic acid derivatives) with sodium acetate in acetic acid to form the oxindole core. For example, 3-formyl-indole derivatives can react with thiazolone analogs under acidic conditions to introduce sulfur-containing substituents . The methylsulfanyl group may be introduced via nucleophilic substitution or thiolation reactions under controlled pH. Characterization typically involves -NMR, -NMR, and LC-MS to confirm purity and structural integrity.

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment (>95% by area normalization). Structural validation employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For non-crystalline samples, FT-IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm, C=O at ~1700 cm) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of 3-(methylsulfanyl)-2-oxoindole derivatives, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning, weak diffraction, and disorder in the methylsulfanyl group. SHELXD/SHELXE pipelines are robust for phase determination in such cases . For disordered regions, anisotropic displacement parameters and constraints (e.g., DFIX in SHELXL) refine the model. High-resolution data (≤1.0 Å) improve accuracy, while hydrogen bonding networks stabilize the crystal lattice .

Q. How do structural modifications at the 3-(methylsulfanyl) position influence pharmacological activity in preclinical models?

- Methodological Answer : Structure-activity relationship (SAR) studies show that substituent size and electronegativity modulate target binding. For example, replacing methylsulfanyl with bulkier groups (e.g., cyclohexyl) can switch progesterone receptor (PR) modulation from antagonist to agonist activity . In vitro assays (e.g., PR transactivation in HeLa cells) and rodent pharmacokinetic studies (plasma half-life, tissue distribution) are used to evaluate functional outcomes .

Q. What strategies resolve contradictory data in SAR studies of oxindole-based compounds?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell type, agonist/antagonist ratios). Orthogonal validation using SPR (surface plasmon resonance) for binding affinity and in vivo efficacy models (e.g., ovulation inhibition in primates) clarifies functional roles . Computational docking (AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches caused by substituents .

Q. How are experimental phasing and molecular replacement applied to study this compound’s derivatives?

- Methodological Answer : Experimental phasing (MAD/SAD) with SHELXC/SHELXD is preferred for novel derivatives lacking homologous structures. Molecular replacement (Phaser) uses existing oxindole scaffolds (e.g., PDB: 4XYZ) as search models. For twinned crystals, twin law refinement in SHELXL improves data resolution .

Methodological Notes

- Synthesis : Optimize reaction time (3–5 hours) and stoichiometry (1.1:1 molar ratio of aldehyde to nucleophile) to avoid byproducts .

- Crystallography : Use synchrotron radiation for small crystals (<0.1 mm) and low-temperature (90 K) data collection to reduce thermal motion .

- Pharmacology : Pair in vitro PR modulation assays with rodent endometriosis models to validate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。